molecular formula C23H17F3N4O B3568436 3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

Cat. No.: B3568436
M. Wt: 422.4 g/mol
InChI Key: NJWOILOOALTRHT-UHFFFAOYSA-N
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Description

The compound 3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone features a pyrazolo[1,5-a]pyrimidine core substituted at position 5 with a phenyl group and at position 7 with a trifluoromethyl (CF₃) group. The methanone bridge links this heterocycle to a 3,4-dihydroquinoline moiety. This structure combines aromatic and saturated heterocyclic systems, which may enhance binding affinity and metabolic stability in therapeutic applications.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O/c24-23(25,26)20-13-17(15-7-2-1-3-8-15)27-21-14-18(28-30(20)21)22(31)29-12-6-10-16-9-4-5-11-19(16)29/h1-5,7-9,11,13-14H,6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWOILOOALTRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline ring through a Pfitzinger reaction, followed by the formation of the pyrazolopyrimidine core via cyclization reactions. The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to the quinoline and pyrazole families. The compound has shown promise as a potential NF-κB inhibitor , which plays a crucial role in cancer progression and inflammation. Inhibiting this pathway could lead to the development of effective anticancer therapies .

Antimicrobial Properties

The antibacterial and antifungal activities of similar heterocycles have been documented extensively. Compounds that incorporate the quinoline structure often exhibit significant antimicrobial properties, making them candidates for new antibiotic agents. The trifluoromethyl group in this compound may enhance its lipophilicity, potentially improving its membrane permeability and effectiveness against microbial pathogens .

Anti-inflammatory Effects

Research indicates that derivatives of dihydroquinoline compounds can modulate inflammatory responses. By targeting specific inflammatory pathways, these compounds may serve as therapeutic agents for conditions characterized by excessive inflammation, such as arthritis or chronic inflammatory diseases .

Neurological Applications

Some studies suggest that compounds with a quinoline backbone may possess neuroprotective effects. They could be beneficial in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease by modulating neurotransmitter systems or providing antioxidant effects .

Case Studies and Research Findings

StudyFindings
Inhibition of NF-κB A study demonstrated that derivatives similar to this compound effectively inhibited NF-κB activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
Antimicrobial Testing A series of tests showed that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential as new antibiotics .
Anti-inflammatory Mechanisms Research indicated that certain dihydroquinoline derivatives reduced inflammatory cytokine production in vitro, highlighting their therapeutic potential for inflammatory diseases .
Neuroprotective Effects In vitro studies suggested that these compounds could protect neuronal cells from oxidative stress-induced damage, indicating their potential use in neurodegenerative therapies .

Mechanism of Action

The mechanism of action of 3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, with substitutions at positions 3, 5, and 7 significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Activities Reference
Target Compound 5-Ph, 7-CF₃, 3-(dihydroquinoline) C₂₄H₁₉F₃N₄O 452.44 Enhanced lipophilicity from CF₃ and dihydroquinoline
3,4-Dihydroquinolin-1(2H)-yl[5-(4-methoxyphenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidin-3-yl]methanone 5-(4-MeO-Ph), 7-CF₃, 3-(dihydroquinoline) C₂₄H₁₉F₃N₄O₂ 452.44 Methoxy group improves solubility but may reduce membrane permeability
5-Phenyl-3-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (9k) 5-Ph, 3-(4-CF₃-Ph) C₁₉H₁₂F₃N₃O 355.31 Dual CF₃ groups enhance metabolic stability
5-(4-Fluorophenyl)-2-methyl-7-CF₃-pyrazolo[1,5-a]pyrimidine 5-(4-F-Ph), 2-Me, 7-CF₃ C₁₄H₉F₄N₃ 295.23 Fluorine improves bioavailability and target affinity
(4-Benzhydryl-piperazin-1-yl)[5-thiophen-2-yl-7-CF₃-pyrazolo[1,5-a]pyrimidin-3-yl]methanone 5-thiophenyl, 3-(piperazinyl) C₂₈H₂₃F₃N₆OS 548.58 Piperazine moiety may influence CNS penetration

Impact of Substituents on Physicochemical Properties

  • Trifluoromethyl (CF₃): The CF₃ group at position 7 is a common feature in analogs (e.g., ). It increases lipophilicity (logP) and metabolic stability by resisting oxidative degradation .
  • Phenyl vs. Methoxyphenyl: Substitution at position 5 with phenyl (Ph) versus 4-methoxyphenyl (4-MeO-Ph) (as in ) affects solubility. The methoxy group introduces polarity but may reduce passive diffusion across membranes.
  • GPCR targets).

Q & A

Q. What synthetic strategies are commonly employed for pyrazolo[1,5-a]pyrimidine derivatives like this compound?

The synthesis typically involves multi-step processes, including cyclization of β-diketones with hydrazine derivatives, followed by substitution reactions to introduce functional groups. Key steps include:

  • Cyclization : Formation of the pyrazolo[1,5-a]pyrimidine core using β-diketones and hydrazine derivatives under reflux conditions in ethanol or methanol .
  • Substitution : Introduction of trifluoromethyl and phenyl groups via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
  • Methanone linkage : Reaction of the pyrazolo[1,5-a]pyrimidine intermediate with 3,4-dihydroquinoline derivatives using coupling agents like EDCI/HOBt .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?

  • NMR spectroscopy : 1H and 13C NMR are used to confirm substituent positions and connectivity, with characteristic shifts for trifluoromethyl (δ ~110-120 ppm in 13C) and aromatic protons .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Ensures purity (>95%) by quantifying residual solvents and byproducts .

Q. How is the compound typically purified after synthesis?

Purification involves:

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
  • Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

  • Temperature control : Reflux (70-80°C) for cyclization steps minimizes side reactions .
  • Catalysts : Use palladium catalysts (e.g., Pd(PPh3)4) for coupling reactions, improving regioselectivity .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. What role do substituents (e.g., trifluoromethyl, phenyl) play in biological activity?

  • Trifluoromethyl : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .
  • Phenyl groups : Influence target binding via π-π stacking with aromatic residues in enzymes (e.g., kinase ATP pockets) .
  • Structure-activity relationship (SAR) : Systematic substitution at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine core can modulate potency (IC50 values range: 0.1–10 µM in kinase assays) .

Q. How should researchers address contradictions in reported biological activity data?

  • Orthogonal assays : Validate target engagement using biochemical (e.g., enzymatic inhibition) and cellular (e.g., proliferation) assays .
  • Standardized protocols : Control variables like cell line passage number and serum concentration to reduce variability .

Q. What computational methods are used to study target interactions?

  • Molecular docking : Predict binding modes with targets like kinases (e.g., PDB ID 3D structures) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Thermal gravimetric analysis (TGA) : Reveals decomposition above 200°C, guiding storage at 4°C in desiccators .
  • pH stability : Degrades in acidic conditions (pH <3), necessitating neutral buffers for in vitro assays .

Q. What strategies are effective in designing analogs with improved pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the trifluoromethyl group with cyano or chlorine to balance lipophilicity and solubility .
  • Prodrug approaches : Introduce ester moieties to enhance oral bioavailability .

Q. How can crystallographic and spectroscopic data discrepancies be resolved?

  • X-ray crystallography : Provides unambiguous confirmation of bond lengths and angles (e.g., pyrazolo-pyrimidine dihedral angles: 5–10°) .
  • Dynamic NMR : Resolves conformational flexibility in solution that may conflict with solid-state structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Reactant of Route 2
Reactant of Route 2
3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

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